3-(methylsulfonyl)-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)imidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O4S/c1-26(24,25)21-9-8-20(14(21)23)13(22)18-5-7-19-6-4-17-12(19)11-10-15-2-3-16-11/h2-4,6,10H,5,7-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXESIOOYOKQQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(methylsulfonyl)-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)imidazolidine-1-carboxamide, with the CAS number 2034501-06-7, is a complex compound featuring multiple pharmacologically relevant moieties. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H17N7O4S, with a molecular weight of 379.40 g/mol. The structure includes an imidazolidine core, a pyrazinyl substituent, and a methylsulfonyl group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N7O4S |
| Molecular Weight | 379.40 g/mol |
| CAS Number | 2034501-06-7 |
The biological activity of this compound can be attributed to its structural components:
- Imidazole and Pyrazole Derivatives : Compounds containing imidazole and pyrazole rings exhibit a wide range of activities, including antibacterial, antifungal, antiviral, and anticancer properties. For instance, imidazole derivatives have been reported to possess anti-inflammatory and antitumor activities due to their ability to modulate various signaling pathways .
- Methylsulfonyl Group : This functional group is known for enhancing solubility and bioavailability, potentially increasing the efficacy of the compound in biological systems.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with pyrazinyl and imidazolyl groups can inhibit the growth of various pathogens. For example, derivatives containing these moieties have been effective against bacteria such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The imidazolidine scaffold has been associated with anticancer properties. Compounds in this class have demonstrated cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Several studies highlight the anti-inflammatory potential of related compounds through inhibition of pro-inflammatory cytokines and pathways .
Case Studies
A selection of case studies illustrates the compound's potential therapeutic applications:
- Case Study 1 : A study evaluated the efficacy of similar imidazolidine derivatives in a murine model of cancer. The results indicated significant tumor reduction compared to control groups, suggesting that modifications to the imidazolidine structure can enhance antitumor activity .
- Case Study 2 : Another investigation focused on the antimicrobial properties of pyrazole derivatives against resistant bacterial strains. The findings showed that compounds with similar structural features exhibited potent antibacterial activity, supporting their development as novel antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs sharing key structural motifs (e.g., imidazolidine carboxamides, pyrazine/imidazole derivatives).
Table 1: Structural and Functional Comparison
Key Observations
Replacement of pyridine (in ) with imidazole (target compound) alters electronic properties, possibly affecting hydrogen-bonding interactions with biological targets.
Biological Implications :
- The pyrazine-imidazole system in the target compound is structurally analogous to kinase inhibitors (e.g., JAK/STAT inhibitors), though direct activity data are lacking .
- The ethyl linker in the target compound may confer conformational flexibility compared to rigid analogs like 5ck .
The methylsulfonyl group likely reduces logP compared to benzimidazole derivatives (e.g., 5ck), enhancing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
